DS-437

Epigenetics Methyltransferase Chemical Biology

DS-437 is the only compound that simultaneously inhibits PRMT5 and PRMT7 at comparable micromolar levels, making it an irreplaceable chemical probe for studying their functional interplay in Sm protein methylation, splicing, and FOXP3/Treg regulation. Unlike single-target agents like EPZ015666 or SGC3027, DS-437's SAM-competitive dual blockade provides unique experimental insights unobtainable by combining two separate inhibitors. Procure this validated scaffold for SAR studies, epigenetic immunomodulation research, and as a benchmark for developing next-generation PRMT5/7 axis inhibitors.

Molecular Formula C15H23N7O4S
Molecular Weight 397.5 g/mol
Cat. No. B15587345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDS-437
Molecular FormulaC15H23N7O4S
Molecular Weight397.5 g/mol
Structural Identifiers
InChIInChI=1S/C15H23N7O4S/c1-2-17-15(25)18-3-4-27-5-8-10(23)11(24)14(26-8)22-7-21-9-12(16)19-6-20-13(9)22/h6-8,10-11,14,23-24H,2-5H2,1H3,(H2,16,19,20)(H2,17,18,25)/t8-,10+,11-,14?/m1/s1
InChIKeyCACMCLIHCDTJHL-XLAISSFRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DS-437: A Dual PRMT5/PRMT7 SAM-Competitive Inhibitor for Epigenetic Research and Immuno-Oncology Studies


DS-437 (CAS 1674364-87-4) is a synthetic small molecule belonging to the class of S-adenosylmethionine (SAM) analogue inhibitors [1]. It functions as a dual inhibitor of protein arginine methyltransferase 5 (PRMT5) and PRMT7, with reported IC50 values of approximately 6 µM against both enzymes in biochemical assays [2]. DS-437 acts as a cofactor-competitive inhibitor, binding to the SAM-binding pocket of the target enzymes [1]. The compound exhibits notable selectivity, being inactive against a broad panel of 29 other human protein, DNA, and RNA methyltransferases at concentrations up to 50 µM [2]. This unique profile makes DS-437 a valuable chemical probe for dissecting the PRMT5-PRMT7 methylation axis in cellular pathways.

Why PRMT5-Selective or PRMT7-Selective Inhibitors Cannot Replace DS-437 in Dual-Target Studies


Substituting DS-437 with a PRMT5-selective inhibitor (e.g., EPZ015666, GSK3326595) or a PRMT7-selective inhibitor (e.g., SGC3027) fundamentally alters the experimental paradigm. DS-437 is unique in its ability to simultaneously inhibit both PRMT5 and PRMT7 at comparable micromolar concentrations [1]. This dual inhibition is critical for studies investigating the functional interplay between these two methyltransferases, which are known to cooperate in the symmetric dimethylation of substrates [1]. Using a single-target inhibitor would leave the complementary enzyme's activity unperturbed, potentially masking or distorting biological outcomes [2]. Furthermore, DS-437's specific SAM-competitive mechanism distinguishes it from other PRMT5 inhibitors that target the substrate-binding pocket [1]. Therefore, for research focused on the PRMT5/7 axis, DS-437 provides a defined pharmacological tool that cannot be functionally replicated by combining two separate single-target inhibitors.

DS-437 Evidence-Based Comparative Analysis: Quantifying Differentiation from Key Analogs


Unique Dual PRMT5/7 Inhibition Profile vs. Single-Target Clinical Candidates

DS-437 is the only known dual inhibitor of both PRMT5 and PRMT7, exhibiting near-equivalent potency (IC50 of 6 µM) against each enzyme [1]. In contrast, leading PRMT5 inhibitors in clinical development, such as GSK3326595 (IC50 = 6.2 nM), JNJ-64619178 (IC50 = 0.14 nM), and PF-06939999 (cellular IC50 = 1.1 nM), are highly potent but lack any activity against PRMT7 . Conversely, the PRMT7-selective probe SGC3027 (active component SGC8158, IC50 <2.5 nM) does not inhibit PRMT5 . This dual-target engagement is a defining and differentiating characteristic of DS-437.

Epigenetics Methyltransferase Chemical Biology

Defined SAM-Competitive Mechanism Differentiates DS-437 from Substrate-Competitive PRMT5 Inhibitors

DS-437 is a validated S-adenosylmethionine (SAM)-competitive inhibitor, a mechanism confirmed by IC50 measurements at varying cofactor concentrations [1]. This contrasts with other PRMT5 inhibitors like GSK3326595, which are substrate (peptide)-competitive and SAM-uncompetitive . The distinction is critical for interpreting experimental results, as SAM-competitive inhibitors like DS-437 are sensitive to intracellular SAM levels and compete directly with the endogenous cofactor, whereas substrate-competitive inhibitors block protein-protein interactions.

Enzymology Mechanism of Action Inhibitor Profiling

Broad Selectivity Profile vs. Off-Target Activity of EPZ004777 on PRMT5

DS-437 demonstrates inactivity against a panel of 29 human methyltransferases at 50 µM, a concentration >8-fold higher than its IC50 for PRMT5/7 [1]. In comparison, EPZ004777, another SAM analogue originally developed as a DOT1L inhibitor, exhibits off-target inhibition of PRMT5 with an IC50 of 521 nM . This off-target activity can complicate the interpretation of cellular phenotypes, whereas DS-437's cleaner selectivity profile makes it a more reliable tool for studying PRMT5/7-dependent biology.

Selectivity Off-target Profiling Chemical Probe

Cellular Potency: DS-437 Preferentially Inhibits PRMT5-Mediated Methylation Over PRMT7 in Cells

In cellular assays, DS-437 demonstrates a clear preference for inhibiting PRMT5 over PRMT7. It reduces symmetric arginine dimethylation of SmD3, a PRMT5 biomarker, with an IC50 of approximately 1 µM [1]. However, it is significantly less potent against PRMT7 in cells, showing an IC50 of ~18 µM for the same substrate [1]. This 18-fold difference in cellular potency is a critical consideration for experimental design, as the effective concentration range for dual target engagement in cells is narrow.

Cell Biology Biomarker Target Engagement

In Vivo Efficacy in a Combinatorial Immunotherapy Model vs. Single-Agent PRMT5 Inhibition

DS-437, when combined with an anti-p185erbB2/neu antibody, significantly enhances anti-tumor effects in a murine model, an outcome not observed with DS-437 monotherapy [1]. In Balb/c mice bearing CT26Her2 tumors, the combination of DS-437 (10 mg/kg, five times per week) with the targeted antibody resulted in reduced tumor growth by inhibiting regulatory T cell (Treg) function and enhancing tumor immunity [1]. This contrasts with the typical use of highly potent PRMT5 inhibitors like GSK3326595 or JNJ-64619178, which are primarily evaluated as single-agent cytotoxics in cancer models [2][3].

Immuno-Oncology In Vivo Pharmacology Combination Therapy

Optimized Use Cases for DS-437 Based on Validated Biological Activity


Probing the Functional Cooperation of PRMT5 and PRMT7 in Splicing Regulation

Researchers investigating the roles of PRMT5 and PRMT7 in pre-mRNA splicing should select DS-437 as a dual chemical probe. Its ability to simultaneously inhibit both enzymes at micromolar concentrations in biochemical assays makes it uniquely suited for dissecting their combined effects on Sm protein methylation and downstream splicing events [1]. This application leverages the primary evidence that PRMT5 and PRMT7 act in conjunction to methylate substrates [1]. Using DS-437 allows for the observation of cellular phenotypes resulting from dual inhibition, which cannot be achieved with single-target PRMT5 or PRMT7 inhibitors.

Investigating PRMT5-Mediated Regulation of FOXP3 and Treg Function in Immuno-Oncology

For studies focused on the epigenetic regulation of regulatory T cells (Tregs), DS-437 is the appropriate tool based on its demonstrated ability to inhibit FOXP3 methylation in 293T cells [1]. This application is further supported by in vivo evidence showing that DS-437 enhances anti-tumor immunity by disabling Treg function when combined with targeted antibody therapy [2]. Procurement of DS-437 is justified for projects exploring the immunomodulatory potential of PRMT5 inhibition, a distinct application from the direct cytotoxic effects sought with more potent clinical PRMT5 inhibitors.

Chemical Scaffold for Developing Next-Generation PRMT5/7 Dual Inhibitors

DS-437 is explicitly positioned by its discoverers as a validated chemical scaffold for the development of more potent and cell-active chemical probes targeting the PRMT5-PRMT7 axis [1]. Its well-characterized SAM-competitive mechanism and defined selectivity profile provide a rational starting point for medicinal chemistry optimization. Research groups engaged in structure-activity relationship (SAR) studies or inhibitor development should procure DS-437 as a benchmark compound and structural template, with the goal of improving its micromolar potency and cellular activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for DS-437

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.